Nav1.7 Sodium Channel Antagonist Activity: Quantitative Comparison with Lead Clinical Candidates
This compound exhibits antagonist activity at the human Nav1.7 voltage-gated sodium channel with an IC50 of 30,000 nM (30 µM) when tested against channels held at 20% inactivation in HEK293 cells via patch-clamp electrophysiology [1]. For context, the optimized clinical candidate PF-05089771, an arylsulfonamide Nav1.7 inhibitor, achieves an IC50 of 11 nM against half-inactivated human Nav1.7 channels and approximately 10 µM against resting channels [2]. Another advanced lead, PF-04856264, demonstrates an IC50 of 28 nM against human Nav1.7 . The approximately 2,700-fold lower potency of the target compound relative to PF-05089771 (30,000 nM vs. 11 nM) positions it as a low-potency probe or a starting scaffold for medicinal chemistry optimization rather than a potent tool compound. However, its activity at the 20% inactivated state may indicate preferential binding to a specific conformational state of the channel, a property relevant for state-dependent inhibitor design [1].
| Evidence Dimension | Nav1.7 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (30 µM) at 20% inactivated human Nav1.7 |
| Comparator Or Baseline | PF-05089771: IC50 = 11 nM (half-inactivated), ~10 µM (resting); PF-04856264: IC50 = 28 nM; Nav1.7-IN-20: IC50 = 3,100 nM (3.1 µM) |
| Quantified Difference | ~2,700-fold less potent than PF-05089771; ~1,070-fold less potent than PF-04856264; ~9.7-fold less potent than Nav1.7-IN-20 |
| Conditions | Human Nav1.7 expressed in HEK293 cells; patch-clamp electrophysiology; target compound at 20% inactivation; PF compounds at half-inactivation or resting state (note: different inactivation states limit direct comparison) |
Why This Matters
This compound occupies a distinct potency niche—substantially weaker than optimized clinical candidates but with measurable Nav1.7 engagement—making it suitable as a low-affinity reference standard or as a synthetic intermediate for scaffold hopping campaigns targeting state-dependent Nav1.7 inhibition.
- [1] BindingDB. BDBM50362560 / CHEMBL1938852: IC50 = 3.00E+4 nM. Antagonist activity at 20% inactivated human sodium channel Nav1.7 expressed in human HEK293 cells by patch-clamp electrophysiological assay. Deposited 2012-07-22. View Source
- [2] Alexandrou AJ, Brown AR, Chapman ML, et al. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLoS ONE. 2016;11(4):e0152405. PF-05089771 IC50 = 11 nM (half-inactivated Nav1.7). View Source
